4-Cyanobenzoyl chloride

描述

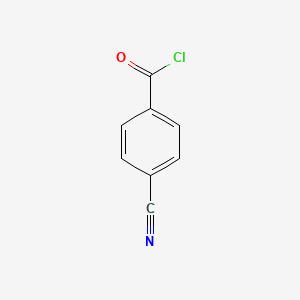

Structure

3D Structure

属性

IUPAC Name |

4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEDMAWWQDFMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209493 | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-72-0 | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2577FDE7A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Importance of 4 Cyanobenzoyl Chloride As a Versatile Acylating Reagent

The strategic value of 4-cyanobenzoyl chloride in organic synthesis stems from its nature as a versatile acylating reagent, a property conferred by the presence of two distinct and reactive functional groups. google.com The acyl chloride group is highly electrophilic and readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is the cornerstone of its utility in constructing larger, more complex molecular architectures.

The cyano (-C≡N) group, on the other hand, is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon in the acyl chloride, making it more susceptible to nucleophilic attack. This electronic influence is crucial for its high reactivity. Beyond this, the cyano group itself can participate in a variety of chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions to form heterocyclic systems. This dual functionality allows for orthogonal synthesis strategies, where each functional group can be reacted selectively under different conditions.

This versatility makes this compound a key intermediate in the synthesis of a broad spectrum of valuable compounds. It is a fundamental component in the production of numerous pharmaceuticals, including anti-inflammatory drugs and analgesics. chembk.comchemimpex.com In the realm of materials science, its incorporation into polymer backbones can significantly enhance properties such as thermal stability and chemical resistance. chemimpex.com The ability to introduce the 4-cyanobenzoyl moiety is particularly prized for creating materials with specific optical and electronic properties, such as liquid crystals. sigmaaldrich.com

Historical Context and Evolution of Its Synthetic Applications

The emergence of 4-cyanobenzoyl chloride is intrinsically linked to the broader development of benzoyl chloride and its derivatives as foundational reagents in organic chemistry. Benzoyl chloride itself was first prepared in the 19th century, and its utility as an acylating agent was quickly recognized. wikipedia.org Early methods for producing benzoyl chloride involved the chlorination of benzaldehyde (B42025) or benzoic acid. atamanchemicals.com

The evolution towards substituted benzoyl chlorides, such as the 4-cyano derivative, was driven by the need for more sophisticated building blocks with tailored reactivity and functionality. The introduction of the cyano group at the para-position was a strategic modification to create an electron-deficient aromatic system, thereby enhancing the reactivity of the acyl chloride for applications in coupling reactions and the synthesis of heterocyclic compounds.

The synthesis of this compound has been refined over time. A common laboratory-scale preparation involves the reaction of 4-cyanobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. chembk.com On an industrial scale, more recent and economically viable processes have been developed. One such method involves the desymmetrization of terephthalic acid dichloride to generate 4-carbamoylbenzoic acid intermediates, which are subsequently dehydrated and chlorinated to yield this compound with high purity. google.com This evolution in synthesis reflects the compound's growing importance and the demand for its availability on a larger scale. While early specific applications are not extensively documented in readily available literature, its use would have logically followed the understanding of its reactive properties, likely starting with the synthesis of specialized dyes, amides, and esters before expanding into the complex pharmaceuticals and materials seen today.

Reaction Mechanisms and Kinetics of 4 Cyanobenzoyl Chloride

Photochemical Reactions

The study of the transient kinetics and excited-state behavior of molecules derived from 4-cyanobenzoyl chloride provides valuable insights into their photochemical reactivity and potential applications in various fields, including materials science and photobiology. The electron-withdrawing nature of the cyano group significantly influences the electronic properties and, consequently, the photophysical pathways of these derivatives. Researchers have employed techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy to elucidate the complex dynamics of the excited states of these compounds.

Substituted Benzoate (B1203000) Esters and Related Aromatic Compounds

This compound is a versatile precursor for the synthesis of a variety of substituted benzoate esters and other aromatic compounds, allowing for systematic studies of their excited-state properties. unimi.itsigmaaldrich.com For instance, the photoinduced benzylation of 1,4-dimethoxynaphthalene (B104105) with 4-cyanobenzyl chloride, a closely related compound, has been investigated. In this reaction, charge transfer between the singlet excited state of 1,4-dimethoxynaphthalene and the benzyl (B1604629) chloride is involved. Flash photolysis studies have identified a transient absorption with a maximum between 435-440 nm, which is attributed to the 1,4-dimethoxynaphthalene radical cation.

A detailed investigation into the photoinduced reductive cleavage of 4-cyanobenzyl chloride in the presence of an electron donor like triethylamine (B128534) (TEA) has been conducted using transient absorption spectroscopy. These studies have revealed the formation of transient species, including the 4-cyanobenzyl radical and its corresponding anion radical. The kinetics of the formation and decay of these species are highly dependent on the solvent environment. For example, in acetonitrile (B52724) (ACN), the transient absorption spectrum shows distinct bands that are attributed to the anion radical and the neutral radical. The presence of water in the solvent mixture can influence the reaction pathway, shifting it from a concerted to a stepwise mechanism.

In a study of a cyano-functionalized 4,5,9,10-tetraaryl-1,6-dioxapyrene derivative (CN-diox), transient absorption spectroscopy revealed a broad transient band centered near 430 nm with a lifetime of 25 ± 2 picoseconds in deoxygenated benzene (B151609). This excited state was assigned to the n,π* triplet state. nasa.gov The luminescence of this derivative was found to be solvatochromic, with emission maxima ranging from 619 nm to 644 nm and single exponential lifetimes of less than 1.3 nanoseconds. nasa.gov

Table 1: Transient Absorption Data for Derivatives of this compound

| Derivative Class | Transient Species | Absorption Maxima (λ_max) | Lifetime (τ) | Solvent |

| 4-Cyanobenzyl Chloride | 4-Cyanobenzyl Radical Anion | ~320 nm, ~350 nm | - | Acetonitrile |

| 4-Cyanobenzyl Chloride | 4-Cyanobenzyl Radical | ~380 nm | - | Acetonitrile |

| Cyano-functionalized Dioxapyrene | n,π* Triplet State | ~430 nm | 25 ± 2 ps | Benzene |

Transition Metal Complexes

This compound has been utilized as a ligand in the synthesis of transition metal complexes, particularly with ruthenium(II), to study their photophysical properties. These complexes often exhibit interesting luminescence and excited-state dynamics.

In one study, a heterodinuclear Ru(II)/Os(II) complex was synthesized using this compound as part of a bridging ligand. Time-resolved emission decay measurements were performed to understand the intramolecular energy transfer processes. The lifetime of the excited state of the Ru(II) center was found to be 9 ns, while the Os(II) center had a lifetime of 30 ns in acetonitrile. For comparison, the reference mononuclear Ru(II) complex showed a longer lifetime of 128 ns. This quenching of the Ru(II) center's lifetime in the dinuclear complex is indicative of efficient energy transfer to the Os(II) center.

Another investigation focused on Ru(II) phthalocyanine (B1677752) complexes. While not directly derived from this compound, the study of related ruthenium complexes provides a comparative context for their photophysical behavior. For these complexes, two fluorescence lifetimes were observed, which were attributed to different molecular populations. The triplet excited-state lifetimes were also measured, showing two distinct processes on the nanosecond and microsecond timescales. frontiersin.org

Table 2: Photophysical Data for a Ru(II) Complex Derived from this compound

| Complex | Component | Lifetime (τ) | Solvent |

| Heterodinuclear Ru(II)/Os(II) Complex | Ru(II) Center | 9 ns | Acetonitrile |

| Heterodinuclear Ru(II)/Os(II) Complex | Os(II) Center | 30 ns | Acetonitrile |

| Mononuclear Ru(II) Reference Complex | Ru(II) Center | 128 ns | Acetonitrile |

Spin-Labeled Derivatives

The reaction of this compound with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) yields 4-cyanobenzoyl-TEMPO, a spin-labeled derivative. sigmaaldrich.com The study of such molecules is important for understanding photoinduced electron transfer processes. The presence of the stable nitroxide radical (TEMPO) can significantly influence the excited-state dynamics of the chromophore.

Advanced Applications in Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

The strategic importance of 4-cyanobenzoyl chloride is evident in its application as a precursor for a multitude of complex organic structures. The differential reactivity of its functional groups enables sequential and controlled modifications, leading to the synthesis of molecules with tailored properties for specific applications, from liquid crystals to biologically active compounds.

Synthesis of Liquid Crystalline Heteroaromatic Compounds (Isoxazole, Tetrazole, 1,2,4-Oxadiazole Rings)

This compound is a key reagent in the synthesis of novel liquid crystalline materials incorporating five-membered heteroaromatic rings such as isoxazole (B147169), tetrazole, and 1,2,4-oxadiazole. sigmaaldrich.comgoogle.com These materials are of significant interest due to their unique mesomorphic properties, which are influenced by the molecular geometry and intermolecular interactions introduced by the heteroaromatic core and the terminal cyano group.

In a notable study, two series of liquid crystalline compounds were synthesized utilizing this compound. google.com The synthesis involves the esterification of a phenolic precursor containing the heteroaromatic ring with this compound in the presence of pyridine (B92270). google.com This reaction attaches the 4-cyanobenzoyl moiety, which acts as a rigid core component and introduces a terminal polar group, both of which are crucial for the formation of liquid crystalline phases.

The resulting compounds from these syntheses exhibit a range of liquid crystalline behaviors, including nematic and smectic phases, which are dependent on the nature of the heterocyclic ring and the length of the alkyl chains attached to the molecule. google.com The specific reaction conditions and the types of liquid crystalline phases observed for a selection of these compounds are summarized in the table below.

| Heterocyclic Ring | Reactant with this compound | Reaction Conditions | Resulting Compound Series | Observed Liquid Crystalline Phases |

| Isoxazole | Phenolic Isoxazole Derivative | Pyridine | Isoxazole-containing liquid crystals | Nematic, Smectic C |

| Tetrazole | Phenolic Tetrazole Derivative | Pyridine | Tetrazole-containing liquid crystals | Nematic, Smectic C |

| 1,2,4-Oxadiazole | Phenolic 1,2,4-Oxadiazole Derivative | Pyridine | 1,2,4-Oxadiazole-containing liquid crystals | Nematic, Smectic A, Smectic C |

Preparation of Substituted Benzoate (B1203000) Esters

The reaction of this compound with various substituted phenols provides a straightforward method for the preparation of a wide range of substituted benzoate esters. sigmaaldrich.comlibretexts.org This esterification reaction, typically carried out in the presence of a base like pyridine or sodium hydroxide, is a fundamental transformation in organic synthesis. libretexts.org The resulting 4-cyanophenyl benzoate esters are not only valuable as synthetic intermediates but also find applications in materials science and for studying photochemical processes. sigmaaldrich.com

For instance, the reaction of this compound with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere yields 4-cyanobenzoyl-TEMPO. sigmaaldrich.com This molecule is of interest in studying magnetic field effects on photoinduced electron transfer processes. Furthermore, the excited-state behavior of various substituted benzoate esters prepared from this compound has been a subject of research. sigmaaldrich.com

The general reaction for the synthesis of substituted benzoate esters is depicted below:

Reactants: this compound and a substituted phenol.

Conditions: Typically in the presence of a base (e.g., pyridine) in an appropriate solvent.

Product: The corresponding 4-cyanophenyl benzoate ester.

The specific reaction conditions and yields can vary depending on the reactivity of the substituted phenol.

Formation of Imidamide Analogs for Biological Evaluation

This compound serves as a crucial starting material in a multi-step synthesis of imidamide analogs, which are investigated for their potential biological activities, such as selective anti-trypanosomal agents. nih.gov The synthesis involves the initial acylation of an appropriate amino- or guanidino-phenyl derivative with this compound to form a 4-cyano intermediate. nih.gov This intermediate is then subjected to a subsequent two-step procedure to convert the cyano group into the desired imidamide functionality. nih.gov

A specific example involves the reaction of this compound with a substituted aminophenyl compound, which is stirred for a period to generate the 4-cyano intermediate. nih.gov This intermediate is then converted into the final imidamide analog. The yields for these multi-step syntheses are reported to be in the range of 53-58%. nih.gov This synthetic strategy allows for the introduction of the 4-amidinobenzoyl moiety, which is often a key pharmacophore in biologically active molecules.

The general synthetic sequence can be summarized as follows:

Acylation: Reaction of an aminophenyl precursor with this compound to yield a 4-cyanobenzamide (B1359955) intermediate.

Imidamide Formation: A two-step conversion of the cyano group of the intermediate into an imidamide group.

Synthesis of Benzimidazolium Salts

While direct acylation with this compound is not the typical route for the synthesis of benzimidazolium salts, it can serve as a precursor to the necessary reagents. The synthesis of cyanobenzyl-substituted benzimidazolium salts, which have shown potential as anticancer agents, generally proceeds via the reaction of an N-substituted benzimidazole (B57391) with a cyanobenzyl halide (e.g., cyanobenzyl bromide or chloride). nih.gov

A plausible synthetic pathway to utilize this compound for this purpose would involve its reduction to the corresponding 4-cyanobenzyl alcohol, followed by conversion to a 4-cyanobenzyl halide. This halide can then be used to alkylate an N-substituted benzimidazole to form the desired 1,3-disubstituted benzimidazolium salt.

A proposed synthetic route is as follows:

Reduction: this compound is reduced to 4-cyanobenzyl alcohol using a suitable reducing agent (e.g., sodium borohydride).

Halogenation: The resulting 4-cyanobenzyl alcohol is converted to 4-cyanobenzyl chloride or bromide using a standard halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

Alkylation: The 4-cyanobenzyl halide is then reacted with an N-alkylbenzimidazole to yield the final 1,3-dialkylbenzimidazolium salt.

This multi-step approach demonstrates the utility of this compound as a versatile starting material for accessing a variety of functionalized molecules.

Derivatization for Enhanced Analytical Detection (e.g., LC-MS/MS)

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is a key strategy to enhance the sensitivity and selectivity of the analysis of small molecules. nih.govchromatographyonline.comnih.gov Benzoyl chloride and its derivatives are effective derivatizing agents for compounds containing primary and secondary amine or phenolic hydroxyl groups. nih.govchromatographyonline.comnih.gov

This compound can be employed for this purpose, where the 4-cyanobenzoyl group is introduced into the analyte molecule. This derivatization offers several advantages for LC-MS/MS analysis:

Increased Hydrophobicity: The introduction of the benzoyl moiety increases the hydrophobicity of polar analytes, leading to improved retention and separation on reversed-phase LC columns. nih.gov

Enhanced Ionization Efficiency: The derivatized analytes often exhibit improved ionization efficiency in the mass spectrometer's ion source, resulting in higher signal intensity. nih.gov

Specific Fragmentation: The 4-cyanobenzoyl group can provide a specific fragmentation pattern in tandem mass spectrometry (MS/MS), which is beneficial for the selective detection and quantification of the derivatized analytes.

The cyano group, being an electron-withdrawing group, can influence the fragmentation behavior and potentially offer unique fragmentation pathways that can be exploited for highly selective analysis. The derivatization reaction is typically rapid and can be performed under mild conditions.

Cholesterol Ester Synthesis via Cross-Coupling Reactions

A novel and efficient method for the synthesis of cholesterol esters involves the palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides, including this compound. sigmaaldrich.com This approach provides a valuable alternative to traditional enzymatic or esterification methods for accessing these biologically important molecules.

The reaction typically involves treating cholesterol with an aroyl chloride in the presence of a palladium catalyst and a base in a suitable solvent. sigmaaldrich.com The use of microwave irradiation can significantly accelerate the reaction. In a specific example, the cross-coupling of cholesterol with this compound was successfully demonstrated, leading to the formation of cholesteryl 4-cyanobenzoate (B1228447).

The key parameters for this synthesis are:

Reactants: Cholesterol and this compound.

Catalyst: A palladium complex, such as PdCl₂(d'bpf).

Base: A suitable base, for example, sodium tert-butoxide.

Solvent: An appropriate solvent like 1,4-dioxane.

Conditions: The reaction mixture is typically heated, for instance, using microwave irradiation at 100°C for 2 hours. sigmaaldrich.com

This palladium-catalyzed cross-coupling method is a versatile tool for synthesizing a variety of cholesterol esters with different functional groups, opening up new avenues for the development of novel cholesterol-based materials and probes for chemical biology research. sigmaaldrich.com

Material Science Applications of this compound Derivatives

This compound, a versatile bifunctional molecule, serves as a critical building block in the synthesis of advanced materials. Its derivatives are integral to the development of specialty polymers, coordination polymers, and metal-organic frameworks (MOFs), enabling the creation of materials with tailored thermal, electronic, and photophysical properties. The unique combination of a reactive acyl chloride group and a nitrile moiety allows for a wide range of chemical modifications and applications in materials science.

The incorporation of this compound derivatives into polymer structures leads to the creation of specialty materials with enhanced performance characteristics. The rigid aromatic ring and the polar cyano group contribute to improved thermal and chemical stability, and can also be leveraged to introduce desirable optical and electronic properties.

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and chemical resistance. These properties arise from the presence of rigid aromatic rings in the polymer backbone, which leads to strong intermolecular interactions and a high glass transition temperature. This compound is an ideal monomer for the synthesis of such polymers. By reacting it with aromatic diamines, a fully aromatic polyamide can be produced.

The thermal stability of these polymers is significant, with decomposition temperatures often exceeding 400°C. For example, aromatic polyamides containing various bulky side groups have been shown to exhibit 10% mass loss at temperatures between 490 and 535°C in a nitrogen atmosphere. Similarly, polyamides with pendant phenoxy motifs have demonstrated thermal stability up to 385°C. The introduction of the 4-cyanobenzoyl moiety would contribute to this high thermal stability due to its aromatic nature.

Table 1: Thermal Properties of Representative Aromatic Polyamides

| Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Mass Loss Temperature (°C) |

|---|---|---|

| Polyamide with xanthene groups | 236 - 298 | 490 - 535 (in N₂) |

| Polyamide with pendant phenoxy motifs | 225 - 256 | up to 385 |

| Polyamide with tetrabromophthalimide side chain | Not specified | up to 475 (in N₂) |

Conductive polymers are organic materials that possess the ability to conduct electricity. A key feature of these polymers is a conjugated π-electron system along the polymer backbone. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of these materials. The cyano group (-CN) is a strong electron-withdrawing group, and its incorporation into conjugated polymer structures can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While direct polymerization of this compound into a conductive polymer is not a common approach, it can be used to modify existing conductive polymers or to synthesize new ones. For instance, the 4-cyanobenzoyl group could be attached as a pendant group to a pre-synthesized conductive polymer backbone, such as polyaniline or polypyrrole, to alter its conductivity and other electronic properties.

Furthermore, cyano-substituted monomers can be used in the synthesis of donor-acceptor type conjugated polymers for applications in polymer solar cells. In such materials, the cyano group enhances the electron-accepting properties of the acceptor unit, which can lead to improved device performance.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. In a selective solvent, these polymers can self-assemble into various nanostructures, such as micelles or vesicles. By incorporating a fluorescent moiety into one of the blocks, it is possible to create fluorescent nanomaterials with tunable properties.

This compound can be used to introduce the fluorescent 4-cyanobenzoyl group into a block copolymer. This can be achieved by reacting this compound with a hydroxyl or amine functional group at the end of one of the polymer blocks. The resulting block copolymer will have a fluorescent tag.

The fluorescence of the 4-cyanobenzoyl group can be sensitive to its local environment. When the block copolymers self-assemble, the fluorescent groups can be located in the core or the corona of the resulting nanostructures. Changes in the solvent, pH, or temperature can alter the self-assembled structure, which in turn can affect the fluorescence emission. This tunable fluorescence makes these materials promising for applications in sensors and bioimaging. For example, fluorescently labeled block copolymers are being explored as probes to study cellular processes and as carriers for drug delivery.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials are of great interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for applications in gas storage, separation, and catalysis.

This compound is a precursor to 4-cyanobenzoic acid, a commonly used ligand in the synthesis of coordination polymers and MOFs. The carboxylic acid group of 4-cyanobenzoic acid can coordinate to metal ions, while the cyano group can either be a non-coordinating functional group that lines the pores of the framework or it can participate in secondary coordination interactions. The presence of the cyano group can influence the topology of the resulting framework and its properties.

Luminescent coordination polymers and MOFs are a subclass of these materials that exhibit photoluminescence. The luminescence can originate from the organic ligand, the metal ion, or from a combination of both (e.g., ligand-to-metal charge transfer). These materials have potential applications in chemical sensing, bioimaging, and solid-state lighting.

The 4-cyanobenzoyl moiety, when incorporated into a coordination polymer or MOF as the 4-cyanobenzoate ligand, can impart luminescent properties. The aromatic ring and the cyano group form a chromophore that can absorb light and emit it at a longer wavelength. The coordination to the metal center can enhance the luminescence intensity by increasing the rigidity of the ligand and reducing non-radiative decay pathways.

The emission properties of these luminescent coordination compounds can often be modulated by the presence of guest molecules within their pores, making them suitable for sensing applications. For example, the luminescence of a MOF containing 4-cyanobenzoate ligands might be quenched or enhanced upon the binding of a specific analyte.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Cyanobenzoic acid |

| Polyaniline |

| Polypyrrole |

Coordination Polymer and Metal-Organic Framework Synthesis

Investigation of Supramolecular Networks and Topology

While direct studies detailing the use of this compound as a primary building block in the investigation of supramolecular networks and topology are not extensively documented, the inherent functionalities of the molecule—the reactive acyl chloride and the nitrile group—make it a valuable precursor for designing ligands for such purposes. The cyanobenzoyl moiety, once incorporated into larger molecules, can play a significant role in directing the self-assembly of complex supramolecular architectures through various non-covalent interactions.

The nitrile group is a versatile functional group in supramolecular chemistry. It can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor. More significantly, the cyano group can coordinate with metal centers, making ligands derived from this compound suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers. The linear and rigid nature of the cyanophenyl group can impart a high degree of predictability to the resulting supramolecular structures.

For instance, ligands incorporating cyanophenyl groups have been shown to form intricate networks. The topology of these networks is influenced by the geometry of the ligand and the coordination preference of the metal ion. By strategically positioning cyanobenzoyl-derived units within a larger molecular scaffold, researchers can control the dimensionality and porosity of the resulting supramolecular assembly. This control is crucial for applications in gas storage, separation, and catalysis.

Furthermore, the aromatic ring of the cyanobenzoyl group can engage in π-π stacking interactions, which are another key driving force in the formation of supramolecular structures. These interactions, in concert with hydrogen bonding and metal coordination, can lead to the formation of complex and highly ordered three-dimensional networks. The investigation of these networks provides fundamental insights into the principles of molecular recognition and self-assembly.

Functional Materials for Catalysis

This compound serves as a critical starting material for the synthesis of functional materials with significant catalytic applications. Its bifunctionality allows for its incorporation into complex molecular structures that can self-assemble into catalytic systems such as organogels, metallogels, and magnetic xerogel composites.

A notable application of this compound is in the synthesis of multifunctional gelator molecules. For example, the reaction of this compound with 3,4-diaminobenzoic acid can be a key step in producing a carboxylate-based multifunctional gelator molecule. acs.orgfigshare.com Such a gelator has been shown to rapidly form a stable organogel in a dimethyl sulfoxide (B87167) (DMSO)–H₂O mixture. acs.org The resulting gel exhibits reversible gelation behavior and excellent stability in water. acs.org

The self-assembly mechanism of this gelator into a three-dimensional network is driven by non-covalent interactions, which can be studied using techniques such as FT-IR and powder X-ray diffraction (PXRD). acs.org The introduction of various metal perchlorate (B79767) salts into a DMSO solution of the gelator leads to the formation of a series of metallogels, demonstrating the versatility of the system. acs.org The rheological properties of these gels, including their mechanical strength, can be analyzed to confirm their robustness. acs.org The xerogel derived from this organogel has demonstrated promising catalytic activity in the one-pot synthesis of pyrano-fused benzophenazines. acs.org

Table 1: Properties of a Catalytic Organogel System Derived from a this compound Precursor

| Property | Observation | Source |

|---|---|---|

| Gelator Molecule | Carboxylate-based, synthesized using this compound. | acs.org |

| Organogel Formation | Rapid gelation in a DMSO–H₂O mixture. | acs.org |

| Stability | Excellent stability in water over an extended period. | acs.org |

| Reversibility | Exhibits reversible gelation behavior. | acs.org |

| Metallogel Formation | Forms metallogels upon introduction of various metal perchlorate salts. | acs.org |

| Catalytic Activity | The xerogel catalyzes the one-pot synthesis of pyrano-fused benzophenazines. | acs.org |

To enhance the practical applicability of these catalytic systems, particularly in terms of catalyst separation and reuse, magnetic xerogel composites can be fabricated. By incorporating iron(II,III) oxide (Fe₃O₄) nanoparticles into the organogel system derived from the this compound precursor, a magnetic xerogel nanocomposite can be synthesized. acs.org

The resulting magnetic xerogel (G9Fe₃O₄) can be thoroughly characterized using techniques such as FT-IR, PXRD, field-emission scanning electron microscopy (FE-SEM), and energy-dispersive X-ray (EDX) analysis to confirm its structure and composition. acs.org This magnetic composite has been successfully employed as a catalyst in the synthesis of a range of pyrano-fused benzophenazine derivatives. acs.org The key advantage of this system is the ease of separation of the catalyst from the reaction mixture using an external magnetic field, allowing for potential recycling and reuse. acs.orgrsc.org This represents a significant advancement in the development of sustainable catalytic processes for organic synthesis. acs.org

Table 2: Characterization and Application of a Magnetic Xerogel Composite

| Aspect | Details | Source |

|---|---|---|

| Composite Material | Magnetic xerogel nanocomposite (G9Fe₃O₄). | acs.org |

| Synthesis | Incorporation of Fe₃O₄ nanoparticles into an organogel derived from a this compound precursor. | acs.org |

| Characterization | FT-IR, PXRD, FE-SEM, EDX. | acs.org |

| Application | Catalyst for the synthesis of various pyrano-fused benzophenazine derivatives. | acs.org |

| Key Advantage | Enhanced catalyst separation and potential for recyclability. | acs.orgrsc.org |

Thermal Interface Materials Utilizing this compound Ligands

The development of advanced thermal interface materials (TIMs) is crucial for effective heat management in high-power electronic devices. The primary function of a TIM is to enhance thermal conductivity between two surfaces by filling microscopic air gaps. The performance of TIMs is often improved by incorporating fillers with high thermal conductivity into a polymer matrix. The efficiency of heat transfer is also dependent on the interfacial thermal resistance between the filler and the polymer matrix.

The cyanobenzoyl moiety, when attached to the surface of a filler, could potentially enhance the interaction between the filler and the polymer matrix through dipole-dipole interactions or by influencing the morphology of the composite. However, a review of the current scientific literature does not reveal specific studies where this compound has been explicitly used for the development of thermal interface materials. This suggests that the application of this compound-derived ligands in this field is a potential area for future research and development. The exploration of such ligands could lead to novel TIMs with improved thermal management capabilities.

Pharmaceutical and Agrochemical Intermediate Research

Role in Active Pharmaceutical Ingredient (API) Production

4-Cyanobenzoyl chloride is a versatile chemical compound that serves as an essential intermediate and building block in the production of a wide range of pharmaceuticals. chemimpex.comchemimpex.com Its utility stems from its bifunctional nature, possessing both a reactive acyl chloride group and a cyano (nitrile) group. ontosight.ai The acyl chloride allows for straightforward reactions, such as acylation, to form stable amide and ester bonds, which are fundamental linkages in many drug molecules. chemimpex.com This reactivity makes it a crucial component for synthesizing complex organic compounds and introducing the 4-cyanobenzoyl moiety into target molecules during the development of new drugs. chemimpex.comchemimpex.com

Synthesis of Anti-inflammatory and Analgesic Drugs

The compound plays a significant role as an intermediate in the creation of anti-inflammatory and analgesic (pain-relieving) drugs. chemimpex.com The reactive acyl chloride group is key to this application, as it readily reacts with amine or alcohol functionalities in other molecules to form the core structures of these therapeutic agents. For example, this compound is among the benzoyl chlorides that can be used to synthesize novel synephrine (B1677852) derivatives, which are investigated for their potential as anti-inflammatory agents. google.com Its incorporation into molecular scaffolds is a strategy employed in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds aimed at treating inflammation.

Building Block for Novel Drug Candidates

As a versatile building block, this compound is employed in the synthesis of diverse and novel drug candidates across various therapeutic areas. ontosight.ai Researchers utilize it to construct complex molecules with tailored properties for specific biological targets. chemimpex.com

Platelet Fibrinogen Receptor Antagonists : In the development of new treatments for thrombosis, this compound has been used to prepare novel antagonists for the platelet glycoprotein (B1211001) IIb/IIIa receptor. researchgate.net In one synthetic route, it was reacted with a 2H-1,4-benzoxazine-3(4H)-one scaffold to create a series of compounds for systematic study. researchgate.net

Adenosine (B11128) A₁ Receptor-Selective Agonists : Research into selective agonists for the A₁ adenosine receptor, a promising strategy for treating conditions like glaucoma and pain, has utilized this compound. acs.org It is used to prepare key intermediates, such as (1R,2R)-2-((4-cyanobenzyl)oxy)cyclopentan-1-aminium chloride, which are then incorporated into the final agonist scaffolds. acs.org

Intermediate in the Synthesis of Anticancer Agents

This compound is a key intermediate in the synthesis of potential anticancer agents, particularly in the modification of known drug scaffolds to create more potent and selective compounds.

Research has focused on modifying the cyclooxygenase-2 (COX-2) inhibitor nimesulide (B1678887) to enhance its anticancer properties. nih.gov In this context, this compound was reacted with a nimesulide intermediate to generate a new analog. nih.gov Although this specific analog with the cyano group did not show increased activity compared to other derivatives, its synthesis demonstrates the utility of this compound in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

In another study focused on developing antiproliferative agents for breast cancer, scientists synthesized novel sulfonanilide analogs. scispace.com The synthesis involved reacting an intermediate compound with this compound to produce 4-Cyano-N-[2-(4-isopropyl benzyloxy)-4-nitro phenyl] benzamide, showcasing its role in building potential chemotherapeutic molecules. scispace.com

| Anticancer Agent Synthesis Example | |

| Target Scaffold | Nimesulide Analog nih.gov |

| Reactant 1 | N-(2-phenoxy-4-nitrophenyl)methanesulfonamide intermediate |

| Reactant 2 | This compound |

| Reaction Type | Acylation |

| Resulting Moiety | Benzamide derivative with a terminal cyano group |

Derivatization for Anti-trypanosomal Agents

The compound is a crucial reagent in the development of new drugs to combat African Trypanosomiasis, also known as sleeping sickness. nih.gov A key strategy involves modifying existing chemical scaffolds to improve drug efficacy and selective uptake by the parasite. nih.gov

In a study to generate potential drug candidates against the Trypanosoma brucei parasite, researchers synthesized a series of sulfonamide analogs. nih.gov A critical step in the synthesis involved the acylation of an aniline (B41778) group on the core structure with this compound. nih.gov This reaction produced a 4-cyano intermediate, which was subsequently converted into an imidamide group. nih.gov The introduction of this imidamide moiety is intended to selectively target the parasite's P2 membrane transporter protein, enhancing drug uptake and improving anti-trypanosomal activity. nih.gov

| Synthesis of Anti-trypanosomal Intermediate | |

| Core Scaffold | Sulfonamide analog with a primary aniline group nih.gov |

| Reagent | This compound nih.gov |

| Reaction | Acylation of the aniline to form a cyano-substituted intermediate nih.gov |

| Purpose | To introduce a cyano group for further conversion into a target-selective imidamide moiety nih.gov |

| Yield | 53-58% for various analogs nih.gov |

Development of Agrochemicals and Specialty Chemicals

This compound serves as an essential building block not only in pharmaceuticals but also in the production of agrochemicals and specialty chemicals. chemimpex.comchemimpex.com Its reactivity is leveraged to create a variety of compounds with applications in agriculture and materials science. ontosight.ai

Agrochemicals : The compound is used as a reagent in the synthesis of fungicidal chemicals. For instance, it was utilized in a patented method to synthesize trifluoromethyl-1,2,4-oxadiazoles, which are effective against phytopathogenic fungi. This application highlights its role in developing new crop protection agents.

Specialty Chemicals : In materials science, this compound is used to synthesize novel liquid crystalline compounds. sigmaaldrich.com Research has shown its application in creating heteroaromatic compounds containing isoxazole (B147169) rings, which have potential uses in display technologies due to their unique optical properties. sigmaaldrich.com

Strategies for Selective Modification of Aromatic Compounds in Drug Discovery

The unique reactivity of this compound makes it a valuable tool for the selective modification of aromatic compounds, a common strategy in drug discovery. chemimpex.com The primary reaction facilitated by this compound is acylation, where the 4-cyanobenzoyl group is attached to a nucleophile, often an amine or alcohol on another aromatic molecule. chemimpex.com

This modification serves several strategic purposes:

Introduction of a Key Moiety : It efficiently introduces the 4-cyanobenzoyl group into a target scaffold. chemimpex.com The cyano group is an important functional group in medicinal chemistry; it is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly alter the electronic properties of the molecule and its interaction with biological targets.

Scaffold Derivatization : In the search for new drugs, chemists often create a library of related compounds by modifying a central scaffold. As seen in the development of anti-trypanosomal agents, reacting a core structure with this compound is a straightforward method to generate a new derivative for biological testing. nih.gov This allows for the systematic exploration of how different substituents affect a drug's activity and properties. nih.gov

Enhancing Molecular Properties : The addition of the 4-cyanobenzoyl moiety can be used to fine-tune the properties of a drug candidate, such as its binding affinity, selectivity, or pharmacokinetic profile. chemimpex.com

Theoretical and Computational Studies of 4 Cyanobenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic structure of 4-cyanobenzoyl chloride. DFT calculations can predict key structural parameters and electronic properties, which are fundamental to understanding the molecule's reactivity.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For derivatives of this compound, DFT calculations are used to predict these electronic properties to tailor them for specific applications, such as in liquid crystals where the HOMO-LUMO gap influences mesogenic behavior. Computational methods also provide values for properties like the octanol-water partition coefficient (LogP) and topological polar surface area (TPSA), which are important in pharmaceutical and materials science contexts.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄ClNO | PubChem nih.gov |

| Molecular Weight | 165.57 g/mol | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

This table presents computationally derived properties from the PubChem database.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of intermediates and the calculation of transition state (TS) structures and energies.

The high reactivity of this compound in acylation reactions is due to the electrophilic carbonyl carbon. The electron-withdrawing cyano group further enhances this electrophilicity, making it more susceptible to nucleophilic attack. Mechanistic studies of nucleophilic acyl substitution reactions show that they proceed through a tetrahedral intermediate. The stability of the transition state leading to this intermediate is a key factor in the reaction rate. The cyano group is known to stabilize transition states in nucleophilic substitutions, which contributes to the high reactivity of this compound.

For example, in the aminolysis of this compound, the reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release HCl and form the corresponding amide. Theoretical studies can model this entire pathway, calculating the energy barriers (activation energies) associated with the formation and collapse of the tetrahedral intermediate. While specific computational studies on the hydrolysis or aminolysis of this compound are not prominently published, the methodology is well-established. For instance, the hydrolysis of related N-acylated amino acid amides has been studied, revealing that the electronic nature of the remote acyl group (such as 4-cyanobenzoyl) significantly influences the hydrolysis rate, a phenomenon that can be correlated with Hammett parameters and explored computationally.

In radical reactions, transition states are also of interest. Studies on reactions involving radical intermediates often show poor correlations with Hammett substituent constants, indicating a different type of electronic demand in the transition state compared to polar reactions. acs.org

Spectroscopic Property Prediction (e.g., UV-Vis, FTIR, Raman) for Characterization and Reaction Monitoring

Computational methods are highly effective in predicting spectroscopic properties, which serves as a powerful tool for the characterization of this compound and for monitoring its reactions. By calculating vibrational frequencies and electronic transitions, theoretical spectra can be generated and compared with experimental data for validation and detailed assignment of spectral features.

FTIR and Raman Spectroscopy: Density Functional Theory (DFT) calculations are widely used to predict the infrared (IR) and Raman spectra of molecules. scm.com The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, typically show good agreement with experimental spectra. core.ac.uk This allows for a detailed assignment of the vibrational modes. For this compound, key vibrational modes include the C=O stretching of the acyl chloride group and the C≡N stretching of the nitrile group. Experimentally, the C=O stretch is expected around 1770 cm⁻¹ and the C≡N stretch around 2230 cm⁻¹. Computational studies on similar molecules, like 2-amino-5-chloropyridine, have successfully used the B3LYP/6-311++G(d,p) level of theory to assign vibrational modes. core.ac.uk The analysis of both FTIR and Raman spectra provides a more complete vibrational picture. ebi.ac.ukresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. respectprogram.orgmdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. The results, including excitation energies (often expressed as wavelength, λ_max) and oscillator strengths (related to absorption intensity), can be used to simulate the absorption spectrum. mdpi.commdpi.com For benzoyl chloride derivatives, the UV-Vis spectra are influenced by substituents on the benzene (B151609) ring. beilstein-journals.org DFT and TD-DFT calculations can elucidate how the cyano group in this compound affects the π-π* transitions of the aromatic system and the n-π* transition of the carbonyl group. These calculations are crucial for understanding the photophysical properties discussed in section 6.6.

Table 2: Key Experimental Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2230 |

This table shows characteristic experimental infrared absorption frequencies. Computational studies aim to reproduce and assign these bands.

Computational Insights into Catalytic Mechanisms and Enantioselectivity

This compound is used as a reactant in various catalytic transformations. Computational studies provide invaluable insights into the mechanisms of these reactions, helping to understand the role of the catalyst, the origin of selectivity (chemo-, regio-, and enantio-), and to design more efficient catalytic systems.

For instance, in palladium-catalyzed ortho-acylation reactions of tertiary benzamides, where an ortho-C–H bond is functionalized, DFT calculations can help to distinguish between possible mechanistic pathways, such as the coordination of the amide oxygen versus the nitrogen to the palladium center. nih.gov Such studies can also shed light on the nature of the catalytic cycle, for example, by evaluating the feasibility of a Pd(II)/Pd(III) cycle. nih.gov

A computational study on the nickel-catalyzed 1,2-acylcyanation of styrenes utilized 4-cyanobenzoyl fluoride (B91410) as a substrate. researchgate.net Although this involves the acyl fluoride, the insights are highly relevant to the chloride analogue. The study performed DFT calculations to compare the bond dissociation energies (BDEs) of the Ni–acyl bonds for different substituted benzoyl fluorides. It was found that the BDE for the complex with 4-cyanobenzoyl fluoride was higher than that for the unsubstituted benzoyl fluoride complex, suggesting that the electronic properties of the substrate have a significant impact on the catalytic cycle. researchgate.net This type of computational analysis is crucial for explaining why some substrates are less reactive in certain catalytic systems. researchgate.net

In the context of enantioselective catalysis, computational modeling is essential for understanding the origin of stereocontrol. For phase-transfer catalytic asymmetric base-hydrolysis, different chiral catalysts can be screened computationally to predict which will give the highest enantiomeric excess. kyushu-u.ac.jp For example, a study on Cinchona alkaloid-derived phase-transfer catalysts found that a catalyst bearing a 2-cyanobenzyl group showed high stereoselectivity, an observation that could be rationalized through modeling the transition states for the pathways leading to the different enantiomers. kyushu-u.ac.jp

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of systems in the solid, liquid, or gaseous state.

For systems involving this compound, MD simulations can be employed to model the self-assembly of polymers that have been acylated with this compound. Such simulations can predict how these polymers will behave in different solvent environments, which is crucial for the design of materials with specific nanostructures.

Furthermore, MD simulations are used to study the interactions of derivatives of this compound with biological systems. For example, derivatives have been studied in the context of their interaction with the transmembrane domain of proteins. beilstein-journals.org In these studies, the molecule is embedded in a simulated lipid bilayer with water molecules, and the simulation tracks the interactions and conformational changes of both the molecule and the protein over time. beilstein-journals.org These simulations provide insights into binding affinities and can help rationalize structure-activity relationships observed experimentally. beilstein-journals.org

While large-scale MD simulations often focus on complex derivatives, simulations of this compound itself in various solvents (e.g., water, organic solvents) could provide fundamental insights into its solvation, aggregation behavior, and transport properties.

Investigation of Excited-State Behavior and Photophysical Properties

The study of the excited-state behavior and photophysical properties of this compound and its derivatives is essential for their application in areas like photochemistry, materials science, and chemical biology. This compound is often used as a building block to synthesize substituted benzoate (B1203000) esters and other molecules specifically for the investigation of their excited-state properties. sigmaaldrich.comsigmaaldrich.com

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are central to understanding these properties. researchgate.netdiva-portal.orgnih.gov TD-DFT calculations can predict the energies and characteristics of electronic excited states, which govern the absorption and emission of light. By analyzing the molecular orbitals involved in an electronic transition (e.g., HOMO to LUMO), one can characterize the nature of the excited state, such as whether it has π-π* or n-π* character, or if it involves intramolecular charge transfer (ICT).

For donor-acceptor dyes, the introduction of electron-withdrawing or electron-donating groups can tune the photophysical properties. researchgate.net The 4-cyanobenzoyl group acts as an electron-accepting moiety. In derivatives where it is paired with an electron-donating group, excitation can lead to an ICT state, which is often characterized by solvatochromism (a change in absorption or emission color with solvent polarity). Computational studies can model this effect by performing TD-DFT calculations in the presence of a solvent continuum model. rsc.orgepfl.ch

The photophysical properties of substituted benzils have been studied, where ortho- and meta-substituents were found to significantly affect the electronic states and luminescence properties in the crystal state. researchgate.net A benzil (B1666583) derivative with a meta-cyano substituent showed an exceptionally red-shifted phosphorescence emission. researchgate.net Similarly, studies on fluorescent difluoroboranes incorporating substituted benzoyl groups use quantum chemistry to explain the complex structure of absorption and emission spectra and to understand charge redistribution upon excitation. researchgate.netdiva-portal.org These studies demonstrate the power of combining experimental photophysics with computational chemistry to achieve a detailed understanding of excited-state phenomena. diva-portal.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Cyanobenzoic acid |

| 1,4-bis(4-cyanobenzyl)piperazine |

| Benzoyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| N,N-dimethylformamide |

| 4-chlorobenzoyl chloride |

| 4-cyanobenzoyl fluoride |

| N-benzoyl tert-leucine esters |

| Cinchonidine |

| Quinine |

| 2-cyanobenzyl bromide |

| 2-amino-5-chloropyridine |

| 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl |

| Benzoate esters |

Advanced Analytical Techniques in 4 Cyanobenzoyl Chloride Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and functional groups present in 4-cyanobenzoyl chloride.

FT-IR Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The presence of a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride and the sharp, medium-intensity band for the nitrile (C≡N) group are key indicators of the compound's identity. In a study involving the synthesis of 4-cyanobenzamide (B1359955) from 4-cyanobenzoic acid via this compound, FT-IR spectroscopy was used to monitor the reaction progress. bas.bg The technique has also been employed to analyze organic reactions on solid supports where this compound is used as a tagging molecule. acs.orgacs.orgnih.govebi.ac.uk The distinct infrared signatures of the cyano and carbonyl groups allow for unambiguous identification. acs.orgacs.orgnih.govebi.ac.uk

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2230 | Sharp, medium intensity |

| C=O (Acyl Chloride) | ~1770-1815 | Strong, sharp |

| Aromatic C=C | ~1600 | Variable intensity |

| C-Cl | ~650-850 | Variable intensity |

Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g., KBr wafer, ATR) and the instrument. nih.gov

NMR Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure and Degree of Quaternization

¹H NMR: The proton NMR spectrum of this compound typically shows two sets of doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals confirms the presence of four aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation, showing distinct signals for the nitrile carbon, the carbonyl carbon, and the different carbons of the benzene ring. nih.gov

NMR spectroscopy has also been utilized to determine the molecular weight of polymers where derivatives of this compound are incorporated. researchgate.net For instance, the end-groups of a polymer chain can be functionalized with a molecule like this compound, and the integration of specific NMR signals allows for the calculation of the degree of polymerization. researchgate.net

Table 2: Typical NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | ~8.2 | Doublet |

| ¹H (Aromatic) | ~7.8 | Doublet |

| ¹³C (Carbonyl) | ~168 | Singlet |

| ¹³C (Nitrile) | ~117 | Singlet |

| ¹³C (Aromatic) | ~118-139 | Multiple signals |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and concentration.

Mass Spectrometry (MS/MS) for Compound Identification and Derivatization Studies

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound (165.57 g/mol ). nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable in derivatization studies. This compound can be used as a derivatizing agent to improve the detection and quantification of other molecules, such as neurochemicals, in complex biological samples. nih.gov In a study on the degradation products of Betrixaban, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) was employed to identify and quantify impurities, one of which was formed from a reaction involving this compound. ijalsr.org This highlights the role of MS/MS in not only identifying the primary compound but also in studying its reaction products and impurities.

UV-Vis Spectroscopy for Photophysical Property Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and can provide both qualitative and quantitative information. libretexts.org The UV-Vis spectrum of this compound exhibits absorption bands corresponding to the π-π* transitions of the aromatic ring and the n-π* transitions of the carbonyl group. The position and intensity of these bands are influenced by the electronic properties of the cyano and acyl chloride substituents. This technique is particularly useful for studying the photophysical properties of compounds synthesized using this compound, such as substituted benzoate (B1203000) esters, to understand their excited-state behavior. sigmaaldrich.com

Raman Microspectrometry for Solid-Phase Reaction Analysis

Raman microspectrometry offers a complementary vibrational spectroscopic technique to FT-IR for analyzing reactions, especially on solid supports. In one study, this compound was used as an infrared and Raman-active tag in the synthesis of lysine (B10760008) amides on a resin. acs.orgacs.orgnih.gov The distinct Raman scattering signals from the nitrile group allowed for the unambiguous identification of the tagged molecules on individual resin beads. acs.orgacs.orgnih.gov This demonstrates the utility of Raman microspectrometry in monitoring solid-phase reactions and in encoding combinatorial libraries, where the progress of a reaction on a solid surface needs to be assessed without cleaving the product from the support. acs.orgacs.orgnih.govebi.ac.uk

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from reaction mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. sielc.com A reverse-phase HPLC method can effectively separate the compound using a mobile phase typically consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be used for both analytical quantification and preparative separation to isolate impurities. sielc.com

In a study developing an HPLC method for the drug Betrixaban, an impurity derived from this compound was identified and quantified, demonstrating the technique's ability to separate and measure trace components in a complex mixture. ijalsr.org The method showed good separation with distinct retention times for the main compound and its impurities. ijalsr.org

Gas Chromatography (GC) can also be utilized for the analysis of this compound, often to assess its purity. vwr.comtcichemicals.com Due to the reactive nature of the acyl chloride group, derivatization may sometimes be employed to improve chromatographic performance and stability.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water with acid modifier | UV, MS | Separation, Quantification, Impurity Profiling ijalsr.orgsielc.com |

| GC | Various polar/non-polar columns | Inert gas (e.g., He, N₂) | FID, MS | Purity Assessment vwr.comtcichemicals.com |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of this compound. Due to its volatility, this compound is well-suited for GC analysis, which separates components of a sample based on their boiling points and interactions with the stationary phase of the chromatography column. This method is routinely used by commercial suppliers and in research laboratories to verify the purity of the compound before its use in synthesis.

The analysis typically reveals a major peak corresponding to this compound and may show minor peaks indicating the presence of impurities. The purity is often determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Several sources report the purity of commercially available this compound to be 98% or higher as determined by GC. vwr.comtcichemicals.combiocompare.comsigmaaldrich.com For instance, a patent for the production of cyanobenzoic acid derivatives reported the synthesis of p-cyanobenzoyl chloride with a purity of 99% or more, as confirmed by gas chromatographic analysis. google.com

Table 1: Reported Purity of this compound Determined by GC

| Purity Level | Analysis Method Mentioned | Source(s) |

|---|---|---|

| >98.0% | GC, Titration | vwr.com |

| >98.0% | GC, Titration | vwr.com |

| ≥98% | GC | biocompare.com |

| >98.0% | GC, Titration | tcichemicals.com |

| 98% | Assay | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for real-time monitoring of chemical reactions involving this compound. Its ability to separate non-volatile compounds in a liquid mobile phase makes it ideal for tracking the consumption of reactants and the formation of products throughout a synthetic process.

In the synthesis of various compounds, including pharmaceuticals, HPLC is used to ensure the reaction proceeds to completion. For example, in a patented process for preparing betrixaban, HPLC was used to monitor the reaction between a formula IV compound and this compound. google.com Similarly, in the synthesis of a maleate (B1232345) salt of a Factor Xa inhibitor, in-process HPLC was employed to confirm the completion of the reaction where this compound was a reactant, showing a content of 0% for the starting material after two hours. google.com A patent describing the preparation of 4-cyanobenzoyl chlorides also details the use of HPLC for reaction control, where an aliquot of the reaction mixture is quenched with methanol (B129727) and then analyzed. google.com This monitoring allows for precise control over reaction times and conditions, optimizing yield and purity.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound itself, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

LC-MS/MS for Trace Analysis in Complex Matrices

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for detecting and quantifying trace levels of compounds within complex mixtures. While specific studies on the trace analysis of this compound itself as a contaminant are not prevalent, the technique is crucial for analyzing impurities and degradation products in materials synthesized using this reagent. The derivatization of analytes with reagents like benzoyl chloride (a related compound) can significantly enhance their detection by LC-MS/MS. chromatographyonline.comnih.gov

This approach is particularly valuable in pharmaceutical research. For instance, in the development of the drug betrixaban, where this compound is a reactant, LC-MS/MS was used to identify and evaluate new degradation products that formed under stress conditions. ijalsr.org The high sensitivity of LC-MS/MS allows for the detection of analytes at very low concentrations, often in the nanomolar (nM) range, making it ideal for identifying genotoxic impurities or monitoring drug metabolism. nih.govnih.gov The method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, which provides structural information based on the fragmentation patterns of ions, ensuring high specificity and reliability of the results. arxiv.orgdokumen.pub

Table 2: Application of LC-MS/MS in Analyzing Complex Matrices

| Application Area | Analyte Type | Key Finding | Reference |

|---|---|---|---|

| Pharmaceutical Analysis | Drug Degradation Products | Identification of new degradation products of betrixaban, synthesized using this compound. | ijalsr.org |

| Metabolomics | Neurochemicals | Benzoyl chloride derivatization enables detection of 70 neurologically relevant compounds with limits of detection below 10 nM for most. | nih.govnih.gov |

Rheological Studies for Material Characterization

Rheological studies are essential for characterizing the flow and deformation behavior of materials, providing critical information about their mechanical properties and internal structure. For materials synthesized using this compound, particularly polymers and gels, rheology offers insights into their viscosity, elasticity, and stability over time.

In one study, a multifunctional gelator molecule was synthesized using this compound. acs.orgiiti.ac.inacs.org This molecule was capable of forming an organogel. Rheological studies, including amplitude sweeps, frequency sweeps, and thixotropic analyses, were performed on this organogel. The results revealed robust mechanical properties and stability over time, which are crucial for potential applications in areas like catalysis and materials science. acs.orgiiti.ac.inacs.org These studies help in understanding how the molecular design, originating from precursors like this compound, translates into the macroscopic material properties of the final product.

Future Directions and Interdisciplinary Research with 4 Cyanobenzoyl Chloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 4-cyanobenzoyl chloride into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, with its superior heat and mass transfer, allows for precise control over reaction conditions, which is particularly beneficial for the often-exothermic reactions involving the highly reactive this compound. rsc.org

Recent studies have demonstrated the successful use of this compound in flow systems for the synthesis of various organic molecules, including diaryl ketones. rsc.orgresearchgate.net For instance, the coupling of aryl Grignard reagents with this compound has been achieved in a continuous flow setup using the eco-friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF), yielding moderate amounts of the corresponding ketone. rsc.orgresearchgate.net This approach not only enhances safety by minimizing the accumulation of reactive intermediates but also aligns with the principles of green chemistry. researchgate.netrsc.org

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of reactions involving this compound. umich.edu These systems enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for various applications. umich.edu For example, automated systems can facilitate the sequential addition of reagents, purification steps, and final product analysis, significantly reducing manual intervention and increasing reproducibility. umich.edu The use of solid-supported reagents, such as Argopore MB-CHO resin, in conjunction with this compound in automated setups has been explored for the synthesis of compound libraries. researchgate.netebi.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Reaction with this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Control | Less precise, potential for hotspots | High precision, excellent temperature and mixing control |

| Safety | Higher risk due to large volumes of reactive materials | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging | More straightforward and predictable |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Yield | Variable, can be lower | Often higher and more consistent |

| Reproducibility | Can be operator-dependent | High reproducibility |

Exploration in Supramolecular Chemistry and Self-Assembly

The distinct electronic properties and linear, rigid structure imparted by the 4-cyanobenzoyl moiety make it an excellent building block for supramolecular chemistry and the rational design of self-assembling systems. The electron-withdrawing nature of the cyano group influences intermolecular interactions, such as π-π stacking and hydrogen bonding, which are fundamental to self-assembly processes. acs.orgacs.org

In the realm of liquid crystals, the 4-cyanobenzoyl group is a well-established mesogen-forming unit. sigmaaldrich.comresearchgate.netsigmaaldrich.com Its incorporation into polymers can induce thermotropic liquid crystalline phases, where the material exhibits ordered structures upon heating. researchgate.netmedcraveebooks.commdpi.com The polarity and linearity of the cyanobiphenyl-like structure derived from this compound promote the formation of nematic or smectic phases, which are crucial for applications in displays and optical sensors. researchgate.netmedcraveebooks.com The self-assembly of these polymers is driven by the anisotropic packing of the rigid mesogenic units. openaccessjournals.comspringerprofessional.de